![molecular formula C15H21NO2S B11173544 N-cyclopentyl-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11173544.png)
N-cyclopentyl-2-[(2-methoxyethyl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-[(2-methoxyethyl)sulfanyl]benzamide is an organic compound with the molecular formula C15H21NO2S It is characterized by a benzamide core structure substituted with a cyclopentyl group and a 2-(2-methoxyethyl)sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Attachment of the 2-(2-methoxyethyl)sulfanyl Group: This step involves the reaction of the benzamide intermediate with 2-(2-methoxyethyl)thiol under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-efficiency, and environmental impact. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-2-[(2-methoxyethyl)sulfanyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-[(2-hydroxyethyl)sulfanyl]benzamide
- N-cyclopentyl-2-[(2-ethoxyethyl)sulfanyl]benzamide
- N-cyclopentyl-2-[(2-methylthioethyl)sulfanyl]benzamide
Uniqueness
N-cyclopentyl-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to the presence of the methoxyethyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C15H21NO2S |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C15H21NO2S/c1-18-10-11-19-14-9-5-4-8-13(14)15(17)16-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3,(H,16,17) |
InChI Key |
VNUWEFCIPUIVOY-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11173463.png)
![N-(2-methoxybenzyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11173467.png)
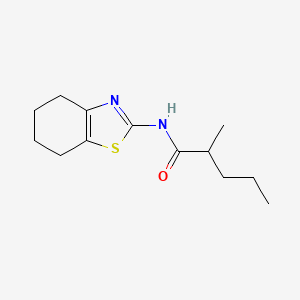
![4-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11173480.png)
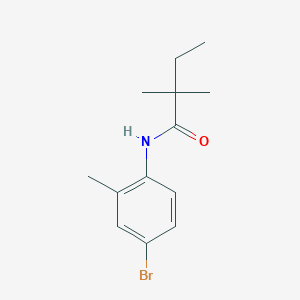
![Ethyl 2-[(3,4-dimethylphenyl)formamido]acetate](/img/structure/B11173488.png)
![2-(4-bromophenyl)-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B11173495.png)
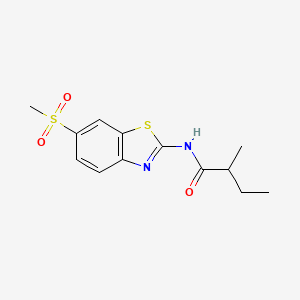
![4-[(4-Sulfamoylbenzyl)carbamoyl]phenyl acetate](/img/structure/B11173516.png)
![(2,6-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11173519.png)

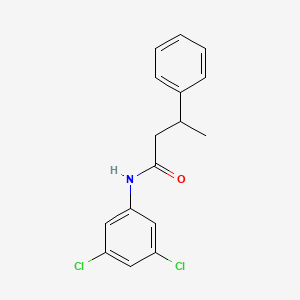
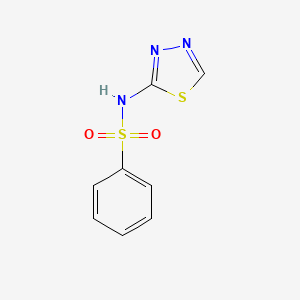
![2-(2-Methoxy-phenyl)-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B11173542.png)
